molecular formula C10H14N4O B13347045 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Cat. No.: B13347045
M. Wt: 206.24 g/mol
InChI Key: VFZKQPXMJCHVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a chemical building block based on the imidazo[1,2-b]pyrazole scaffold, a fused bicyclic heterocycle recognized as a privileged structure in medicinal chemistry. This scaffold is of significant research interest as a non-classical bioisostere for indole rings, a substitution strategy that has been shown to improve aqueous solubility in drug-like molecules, thereby addressing key challenges in pharmacokinetic optimization . Compounds featuring the imidazo[1,2-b]pyrazole core have demonstrated potent and diverse biological activities in scientific studies. Research highlights its strong potential in oncology, with specific imidazo[1,2-b]pyrazole-7-carboxamide analogues inducing apoptosis in human leukemia cells at nanomolar concentrations, showing particular efficacy against HL-60, MOLT-4, and MV-4-11 cell lines . Furthermore, this heterocyclic system is a key component in multi-targeted agents that inhibit critical pathways in cancer and inflammation, including the modulation of p38 MAPK phosphorylation and the production of reactive oxygen species (ROS) . The synthetic versatility of the imidazo[1,2-b]pyrazole scaffold also allows for selective functionalization at multiple positions via modern metalation and cross-coupling techniques, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-methylpropyl)imidazo[1,2-b]pyrazole-6-carboxamide

InChI

InChI=1S/C10H14N4O/c1-7(2)6-13-3-4-14-9(13)5-8(12-14)10(11)15/h3-5,7H,6H2,1-2H3,(H2,11,15)

InChI Key

VFZKQPXMJCHVDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=CC(=N2)C(=O)N

Origin of Product

United States

Preparation Methods

Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

  • The GBB reaction is a powerful isocyanide-based three-component reaction involving an amino-substituted pyrazole, an aldehyde, and an isocyanide.
  • This reaction allows the rapid assembly of the imidazo[1,2-b]pyrazole core in a one-pot process with good yields (up to 83%).
  • Starting from 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate as building blocks, the GBB reaction proceeds via condensation with aldehydes and isocyanides under acidic catalysis (e.g., trifluoroacetic acid) in ethanol/water mixtures.
  • The reaction is chemo- and regioselective, producing predominantly the 1H-imidazo[1,2-b]pyrazole isomer with an endocyclic double bond as confirmed by extensive NMR studies.
  • Reaction times are short (~15 minutes) under optimized conditions, and products can often be isolated by simple filtration without chromatography.

Functionalization of the Imidazo[1,2-b]pyrazole Scaffold

  • Selective functionalization methods such as Br/Mg-exchange, regioselective magnesiation, and zincation with TMP-bases enable the introduction of substituents at specific positions on the imidazo[1,2-b]pyrazole ring.
  • These methods allow the installation of alkyl groups like isobutyl at the N-1 position or the introduction of carboxamide functionalities at the 6-position via subsequent electrophilic trapping reactions.
  • Such regioselective functionalization techniques provide a modular approach to synthesize derivatives like this compound.

Multistep Synthesis via Cyanoacetamide Intermediates

  • Another route involves the synthesis of cyanoacetamide intermediates by reacting substituted amines (including isobutylamine) with keto-nitrile precursors, followed by cyclization to form the imidazo[1,2-b]pyrazole ring.
  • This approach has been used to construct libraries of imidazo[1,2-b]pyrazole-7-carboxamides with diverse substitutions and cytotoxic activity.
  • Conditions typically involve heating in solvents like toluene or DMF at 80°C for several hours, with yields ranging from moderate to high (25–97%).

Detailed Preparation Method for this compound

Based on the above methodologies, a plausible preparation route for the target compound is as follows:

Step Reaction Reagents/Conditions Outcome & Notes
1 Synthesis of 5-aminopyrazole-4-carboxamide precursor Starting from 5-aminopyrazole derivatives or malononitrile derivatives; reaction with hydrazine hydrate and ethoxymethylene-substituted malononitrile or ethyl cyanoacetate under reflux Formation of trifunctional amino-pyrazole building block for GBB reaction
2 Groebke–Blackburn–Bienaymé (GBB) three-component reaction 5-aminopyrazole-4-carboxamide, isobutyraldehyde (to install isobutyl group), and an isocyanide (e.g., tert-butyl isocyanide) in EtOH/H2O (1:1) with 20 mol% trifluoroacetic acid catalyst, room temperature, 15-30 min Formation of this compound core with high regioselectivity and yields up to 79%
3 Purification Simple filtration or recrystallization; chromatography if necessary Product isolation with minimal purification steps due to high selectivity and yield

Reaction Optimization and Catalysis

  • Catalyst screening demonstrates that Brønsted acids like trifluoroacetic acid (TFA) provide optimal yields and reaction rates in the GBB reaction compared to Lewis acids or absence of catalysts.
  • Solvent mixtures of ethanol and water (1:1) balance solubility and green chemistry considerations, improving yield and facilitating product isolation.
  • Reaction times are short (15 minutes) under optimized conditions, making this method efficient for library synthesis or scale-up.

Table 1: Catalyst and Solvent Effects on GBB Reaction Yield

Entry Catalyst Catalyst Load (mol%) Solvent Reaction Time Yield (%)
1 None - Ethanol >72 h 0
2 In(OTf)3 20 Ethanol 15 min 61
3 InCl3 20 Ethanol 15 min 67
4 TMSCl 20 Ethanol 15 min 64
5 p-Toluenesulfonic acid 20 Ethanol 15 min 52
6 Perchloric acid 20 Ethanol 15 min 59
7 Trifluoroacetic acid 20 Ethanol 15 min 74
14 Trifluoroacetic acid 20 Water 15 min 63
15 Trifluoroacetic acid 20 Ethanol/Water (1:1) 15 min 79

(Data adapted from optimization studies in the literature)

Summary of Research Findings

  • The GBB multicomponent reaction provides a rapid, regioselective, and high-yielding method to synthesize 1H-imidazo[1,2-b]pyrazole derivatives, including this compound.
  • Selective functionalization techniques such as Br/Mg-exchange and regioselective magnesiation offer alternative routes for installing the isobutyl and carboxamide groups on the core scaffold.
  • Multistep synthesis via cyanoacetamide intermediates is also viable but generally involves longer reaction times and more purification steps.
  • The compound’s preparation benefits from green chemistry principles by employing mild acidic catalysis and aqueous ethanol solvents, minimizing hazardous reagents and simplifying isolation.
  • Further research is warranted to optimize these methods for scale-up and to explore analog synthesis for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Yield : The isobutyl group in 9d improves synthetic efficiency (52% yield) compared to isopropyl (9c, 42%) or piperidinyl (9f, 30%) substituents, suggesting steric or electronic advantages during synthesis .
  • Melting Point : Bulky substituents like piperidinyl (9f, 202–203°C) or fluorophenyl (9a, 208–210°C) increase melting points due to enhanced intermolecular interactions. The lower melting point of 9d (116–120°C) may reflect reduced crystallinity from the flexible isobutyl chain .

Functional Group Modifications in Related Compounds

Carboxamide vs. Carboxylic Acid Derivatives

  • 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide (): The propargyl group introduces alkyne functionality, enabling click chemistry applications.
  • Imidazo[1,2-b]pyridazine-6-carboxylic acid monohydrochloride (): The carboxylic acid group (vs. carboxamide in 9d) increases polarity, likely altering solubility and bioavailability .

Chloroethyl and Cyclopropyl Derivatives

  • Cyclopropyl substituents may improve metabolic stability .

Biological Activity

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fused imidazole and pyrazole ring system with an isobutyl group at the 1-position and a carboxamide group at the 6-position. Its molecular formula is C10H13N5OC_{10}H_{13}N_5O, and it has a molecular weight of approximately 219.25 g/mol.

PropertyValue
Molecular FormulaC₁₀H₁₃N₅O
Molecular Weight219.25 g/mol
IUPAC NameThis compound

Research indicates that this compound interacts with specific molecular targets, potentially altering enzyme activity or receptor functions. The compound's mechanism may involve:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical biological pathways.
  • Receptor Modulation : The compound can bind to various receptors, influencing cellular signaling pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, derivatives of imidazo[1,2-b]pyrazole structures have shown significant cytotoxic effects against various cancer cell lines, including:

  • Acute Myeloid Leukemia (AML) : The compound induced apoptosis in HL-60 cells at nanomolar concentrations .
  • Solid Tumors : Research has indicated activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit key inflammatory pathways by modulating cytokine production and reducing neutrophil chemotaxis through interference with ERK1/2 and p38 MAPK signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications in the substituents at various positions on the imidazo-pyrazole scaffold can significantly alter its potency and selectivity:

  • Positioning of Functional Groups : The presence of the carboxamide group at the 6-position enhances binding affinity to target proteins compared to other substituents.
  • Isobutyl Group Influence : The isobutyl substitution at the 1-position contributes to hydrophobic interactions that may stabilize binding to targets.

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various imidazo-pyrazole derivatives, including this compound. The results indicated significant inhibition of cell proliferation in multiple cancer cell lines, supporting its potential as an anticancer agent .

Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory properties of this compound. It was found to effectively reduce nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent through modulation of immune responses .

Q & A

Q. What are the established synthetic pathways for 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide, and how can researchers validate product purity?

The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves cyclocondensation reactions. For example, a general procedure might include:

  • Reacting 2-aminobenzimidazole derivatives with carbonyl-containing reagents (e.g., ethyl 3-oxohexenoate) in polar aprotic solvents like DMF under controlled temperatures (10–12 minutes at fusion conditions) .
  • Post-synthesis purification via flash chromatography or crystallization from ethanol/methanol mixtures to isolate the target compound .
  • Validation of purity requires NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) for molecular weight verification .

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in related imidazo[1,2-b]pyrazole derivatives .
  • Spectroscopic methods : FT-IR for functional group identification (e.g., carboxamide C=O stretch at ~1650 cm⁻¹), UV-Vis for electronic transitions, and NMR for substituent positioning .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize molecular geometries .

Q. How can researchers design initial pharmacological screening assays for this compound?

  • Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst screening : Test transition metal catalysts (e.g., Ru-complexes) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ionic liquids for reaction kinetics and yield .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. conventional 12 hours) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Variable sources : Differences in bacterial strains or cell lines (e.g., ATCC vs. clinical isolates) may explain discrepancies in MIC values. Standardize protocols using CLSI/FDA guidelines .
  • Compound purity : Re-evaluate HPLC traces and residual solvent content (via GC-MS), as impurities >5% can skew bioactivity results .
  • Dose-response curves : Perform triplicate experiments with positive/negative controls to ensure reproducibility .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy results?

  • Pharmacokinetic profiling : Assess bioavailability (e.g., plasma concentration via LC-MS), metabolic stability (liver microsomes), and tissue distribution in rodent models .
  • Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Enzyme inhibition assays : Test against target enzymes (e.g., bacterial DNA gyrase) using fluorescence-based kinetic assays .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to protein targets (e.g., S. aureus FabI) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated bacterial cells .

Methodological Notes

  • Data analysis : Use ANOVA for comparing multiple experimental groups and principal component analysis (PCA) for multivariate datasets .
  • Safety protocols : Adhere to OECD guidelines for in vivo studies and ensure proper waste disposal for hazardous solvents (e.g., DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.